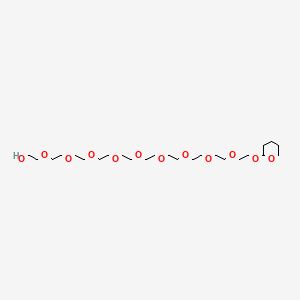

Thp-peg10-OH

Description

Properties

CAS No. |

42607-90-9 |

|---|---|

Molecular Formula |

C25H50O12 |

Molecular Weight |

542.7 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

InChI |

InChI=1S/C25H50O12/c26-4-6-27-7-8-28-9-10-29-11-12-30-13-14-31-15-16-32-17-18-33-19-20-34-21-22-35-23-24-37-25-3-1-2-5-36-25/h25-26H,1-24H2 |

InChI Key |

KBKRADAZDQNCLS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Thp-peg10-OH

This technical guide provides a comprehensive overview of the synthesis and purification of Thp-peg10-OH, a heterobifunctional polyethylene glycol (PEG) derivative. This molecule is of significant interest to researchers and professionals in drug development and materials science due to its utility as a linker and surface modification agent. The tetrahydropyranyl (Thp) protecting group offers stability under a range of conditions while allowing for mild, acidic deprotection, making it a valuable tool in multi-step synthetic strategies.

Synthesis Strategy

The synthesis of Thp-peg10-OH is approached through a stepwise elongation of a shorter PEG chain. This strategy involves the protection of one hydroxyl group of a starting PEG molecule with a Thp group, followed by iterative additions of PEG units via the Williamson ether synthesis. The overall workflow is depicted below.

Caption: Overall workflow for the synthesis and purification of Thp-peg10-OH.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the synthesis and purification of Thp-peg10-OH.

2.1. Synthesis of Mono-Thp-protected Triethylene Glycol

This initial step involves the selective protection of one hydroxyl group of triethylene glycol.

-

Materials:

-

Triethylene glycol

-

3,4-Dihydro-2H-pyran (DHP)

-

p-Toluenesulfonic acid (PTSA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve triethylene glycol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add DHP (1.1 equivalents) dropwise to the solution.

-

Add a catalytic amount of PTSA.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

2.2. Williamson Ether Synthesis for PEG Chain Elongation

This protocol describes a single cycle of PEG chain elongation. For the synthesis of Thp-peg10-OH from mono-Thp-protected triethylene glycol, this process would be repeated with appropriately sized tosylated PEG fragments.

-

Materials:

-

Mono-Thp-protected PEG-OH (starting material)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Tosylated PEG derivative (e.g., tosylated tetraethylene glycol)

-

-

Procedure:

-

To a solution of the mono-Thp-protected PEG-OH (1 equivalent) in anhydrous THF, add NaH (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

-

Allow the mixture to stir at room temperature for 1 hour.

-

Add a solution of the tosylated PEG derivative (1.1 equivalents) in anhydrous THF dropwise.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and cautiously quench with methanol.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

-

2.3. Purification of Thp-peg10-OH

The final purification is crucial to obtain a high-purity product.

-

Technique: Silica Gel Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) is typically effective. The optimal gradient should be determined by TLC analysis.

-

Procedure:

-

Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.

-

Dissolve the crude Thp-peg10-OH in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

-

Load the dried silica with the adsorbed product onto the top of the column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Analyze the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

-

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of Thp-peg10-OH.

Table 1: Reagent Quantities for Synthesis Steps (Illustrative Scale)

| Step | Reagent | Molecular Weight ( g/mol ) | Moles | Mass/Volume |

| 1. THP Protection | Triethylene Glycol | 150.17 | 0.1 | 15.02 g |

| 3,4-Dihydro-2H-pyran | 84.12 | 0.11 | 9.25 g (10.5 mL) | |

| p-Toluenesulfonic acid | 172.20 | catalytic | ~50 mg | |

| 2. Elongation (Final) | Thp-peg6-OH | 412.5 | 0.05 | 20.63 g |

| Sodium Hydride (60%) | 40.00 | 0.06 | 2.4 g | |

| Tosylated Tetraethylene Glycol | 348.41 | 0.055 | 19.16 g |

Table 2: Characterization Data for Thp-peg10-OH

| Property | Value |

| Molecular Formula | C25H50O12 |

| Molecular Weight | 542.66 g/mol |

| Appearance | Colorless to pale yellow oil |

| Purity (by HPLC) | >95% |

| ¹H NMR (CDCl₃, δ) | Characteristic peaks for THP group (1.5-1.9, 3.5-3.9, 4.6 ppm) and PEG backbone (3.6-3.7 ppm) |

| ¹³C NMR (CDCl₃, δ) | Characteristic peaks for THP group (19.6, 25.5, 30.7, 62.3, 98.8 ppm) and PEG backbone (61.7, 70.6, 72.6 ppm) |

Signaling Pathways and Logical Relationships

The logical progression of the synthesis can be visualized as a series of protection and coupling reactions.

Caption: Logical flow diagram for the stepwise synthesis of functionalized PEG chains.

The Pivotal Role of PEG Linkers in Targeted Protein Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted protein degradation (TPD) has ushered in a new era of therapeutic intervention, offering the potential to eliminate disease-causing proteins that were previously considered "undruggable." At the heart of this technology lies the Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's natural protein disposal machinery. A critical and often underestimated component of PROTAC design is the linker, which connects the two functional ends of the molecule. Among the various linker strategies, the use of polyethylene glycol (PEG) linkers has become a cornerstone of modern PROTAC development. This technical guide provides a comprehensive overview of the role of PEG linkers in TPD, summarizing key quantitative data, detailing experimental protocols, and visualizing essential pathways and workflows.

Core Principles: The Function of PEG Linkers in PROTACs

PROTACs are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers these two moieties. The primary function of the PROTAC is to induce the formation of a ternary complex between the POI and the E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.

The linker is far more than a passive spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy and drug-like properties. PEG linkers, composed of repeating ethylene glycol units, offer several advantages in this context:

-

Enhanced Solubility and Permeability: PROTACs are often large and lipophilic, leading to poor aqueous solubility and cell permeability. The inherent hydrophilicity of PEG linkers can significantly improve these properties, enhancing bioavailability.

-

Tunable Length and Flexibility: The length of the PEG linker can be precisely controlled, allowing for the optimization of the distance and orientation between the POI and the E3 ligase within the ternary complex. This is crucial for achieving productive ubiquitination.

-

Biocompatibility: PEG is a well-established biocompatible polymer with low immunogenicity, making it a suitable component for therapeutic agents.

The following diagram illustrates the general mechanism

In-depth Technical Guide: Thp-peg10-OH in Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by harnessing the cell's natural protein degradation machinery. These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The formation of a ternary complex (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker component is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability and geometry of the ternary complex. Polyethylene glycol (PEG) linkers are widely employed in PROTAC design to enhance solubility and provide conformational flexibility. This guide provides a comprehensive technical overview of Thp-peg10-OH, a specific PEG-based linker, for its application in the synthesis and development of novel PROTACs.

Core Compound Data: Thp-peg10-OH

Thp-peg10-OH is a monodisperse polyethylene glycol linker featuring a tetrahydropyranyl (THP) protected alcohol at one terminus and a free hydroxyl group at the other. The THP group serves as a stable protecting group for the hydroxyl functionality, allowing for selective chemical modifications at the other end of the PEG chain.

| Property | Value |

| CAS Number | 42607-90-9 |

| Molecular Formula | C25H50O12 |

| Molecular Weight | 542.66 g/mol [1][2] |

| Synonyms | 29-((Tetrahydro-2H-pyran-2-yl)oxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol |

| Appearance | To be determined |

| Purity | >95% |

| Storage | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years) |

Role in PROTAC Design and Synthesis

The Thp-peg10-OH linker offers several advantages in the construction of PROTACs:

-

Hydrophilicity : The polyethylene glycol chain enhances the aqueous solubility of the resulting PROTAC molecule, which is often a challenge for these large, complex structures.

-

Controlled Synthesis : The presence of a stable THP protecting group and a free hydroxyl group allows for a controlled, stepwise synthesis of the PROTAC. The free hydroxyl can be functionalized to connect to either the POI ligand or the E3 ligase ligand, while the THP-protected end can be deprotected at a later stage for subsequent conjugation.

-

Conformational Flexibility : The flexible PEG chain allows the two ends of the PROTAC to adopt an optimal orientation for the formation of a stable and productive ternary complex.

Experimental Protocols

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using a PEG linker typically involves a multi-step process, which can be performed in solution-phase or on a solid support. Solid-phase synthesis often simplifies purification.

dot

Caption: General workflow for PROTAC synthesis and evaluation.

Solution-Phase Synthesis of a BRD4-Targeting PROTAC (Adapted Protocol)

This protocol describes the synthesis of a PROTAC targeting the BRD4 protein using a JQ1 derivative as the POI ligand and pomalidomide as the E3 ligase (cereblon) ligand.

Materials:

-

Thp-peg10-OH

-

(+)-JQ1

-

Pomalidomide

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Potassium Carbonate (K2CO3)

-

Trifluoroacetic acid (TFA)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Anhydrous DCM (Dichloromethane)

-

Standard laboratory glassware and purification equipment (flash chromatography, HPLC)

Step 1: Functionalization of Thp-peg10-OH

-

Dissolve Thp-peg10-OH (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C and add TEA (1.5 eq).

-

Add MsCl (1.2 eq) dropwise to the solution.

-

Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 3 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield mesylated Thp-peg10-OH.

Step 2: Coupling of Functionalized Linker to JQ1

-

To a solution of (+)-JQ1 (1.0 eq) in anhydrous DMF, add K2CO3 (3.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of mesylated Thp-peg10-OH (1.2 eq) in anhydrous DMF.

-

Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

-

Purify the crude product by flash column chromatography to afford the JQ1-linker intermediate.

Step 3: Deprotection of the THP Group

-

Dissolve the JQ1-linker intermediate (1.0 eq) in a mixture of DCM and a mild acidic solution (e.g., dilute HCl in methanol).

-

Stir the reaction at room temperature and monitor by TLC or LC-MS.

-

Upon completion, neutralize the reaction with a mild base (e.g., saturated aqueous NaHCO3).

-

Extract the product with DCM, dry the organic layer, and concentrate to yield the deprotected JQ1-linker with a free hydroxyl group.

Step 4: Functionalization of the Deprotected Linker for Coupling

This step will depend on the functional group on the second ligand. Assuming the second ligand has a nucleophilic group, the hydroxyl group on the linker can be converted to a leaving group (e.g., mesylate or tosylate) as described in Step 1.

Step 5: Coupling to Pomalidomide

-

To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add a suitable base (e.g., NaH) to deprotonate the amine.

-

Add the functionalized JQ1-linker intermediate from the previous step.

-

Stir the reaction at room temperature and monitor by LC-MS.

-

Upon completion, quench the reaction and purify the final PROTAC by preparative HPLC.

Western Blot for Target Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

Materials:

-

Cell line expressing the target protein (e.g., MV4-11 for BRD4)

-

Synthesized PROTAC compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody against the target protein (e.g., anti-BRD4)

-

Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4 °C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the extent of protein degradation.

Signaling Pathway and Mechanism of Action

PROTACs utilizing linkers such as Thp-peg10-OH operate through the ubiquitin-proteasome system (UPS). The fundamental mechanism involves hijacking the cell's natural protein disposal pathway to eliminate a specific protein of interest.

dot

Caption: Mechanism of action for a PROTAC molecule.

The key steps in the signaling cascade are:

-

Ternary Complex Formation : The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, bringing them into close proximity. The flexibility and length of the Thp-peg10-OH linker are crucial for allowing the two proteins to adopt a productive conformation for the subsequent ubiquitination step.

-

Ubiquitination : The E3 ligase, now in proximity to the POI, facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. This results in the formation of a polyubiquitin chain on the target protein.

-

Proteasomal Degradation : The polyubiquitinated POI is recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and cleaves the POI into small peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can catalytically induce the degradation of another POI molecule.

Conclusion

Thp-peg10-OH is a valuable chemical tool for the synthesis of PROTACs, offering a balance of hydrophilicity, controlled reactivity, and conformational flexibility. Its incorporation into PROTAC design can significantly impact the physicochemical and pharmacological properties of the final molecule. The provided experimental workflows and mechanistic diagrams serve as a foundational guide for researchers and drug development professionals seeking to utilize this and similar PEG-based linkers in the exciting and rapidly advancing field of targeted protein degradation. Further empirical optimization of the linker length and composition is often necessary to achieve optimal degradation efficacy for a specific target protein and E3 ligase pair.

References

Solubility and stability of Thp-peg10-OH in different solvents

An In-Depth Technical Guide to the Solubility and Stability of PEGylated Compounds

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of a molecule is paramount to its successful application. This guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of PEGylated compounds, using "Thp-peg10-OH" as a representative example of a novel molecule within this class. While specific data for "Thp-peg10-OH" is not publicly available, this document outlines the necessary experimental frameworks and data presentation formats applicable to its characterization.

Introduction to PEGylated Compounds

Polyethylene glycol (PEG) is a polymer widely used in drug delivery and biotechnology to enhance the therapeutic properties of molecules. The process of "PEGylation" involves covalently attaching PEG chains to a molecule, which can lead to:

-

Increased Solubility: PEG is an amphiphilic polymer, soluble in both aqueous and many organic solvents, which can impart this property to the conjugated molecule.

-

Enhanced Stability: The PEG chain can sterically hinder the approach of enzymes or other degrading factors, increasing the molecule's half-life.

-

Reduced Immunogenicity: The biocompatible nature of PEG can help to mask the conjugated molecule from the immune system.

The "Thp" (tetrahydropyranyl) group is a common protecting group in organic synthesis, and its presence suggests that "Thp-peg10-OH" may be an intermediate in a larger synthetic scheme. The "peg10" likely refers to a PEG chain with ten repeating ethylene glycol units, and the "OH" indicates a terminal hydroxyl group. The solubility and stability of such a molecule are critical for its handling, formulation, and downstream applications.

Determining Solubility

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature and pressure. For a novel compound like Thp-peg10-OH, a systematic evaluation in a range of solvents is essential.

Factors Influencing Solubility of PEGylated Compounds

The solubility of a PEGylated molecule is influenced by several factors:

-

Nature of the Conjugated Molecule: The intrinsic solubility of the parent molecule plays a significant role.

-

Length and Structure of the PEG Chain: Longer PEG chains generally impart greater water solubility. Branched or multi-arm PEGs can have different solubility profiles compared to linear PEGs.

-

Solvent Properties: The polarity, pH, and ionic strength of the solvent are critical.

-

Temperature: Solubility is temperature-dependent.

-

Presence of a Protecting Group: The Thp group, being relatively non-polar, may influence solubility in different ways depending on the solvent.

Experimental Protocol for Solubility Determination

A common method for determining the solubility of a new chemical entity is the shake-flask method, which is considered the gold standard by many regulatory agencies.

Objective: To determine the equilibrium solubility of Thp-peg10-OH in various solvents.

Materials:

-

Thp-peg10-OH

-

A panel of solvents (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, methanol, dimethyl sulfoxide (DMSO), dichloromethane (DCM))

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD) or another quantitative analytical technique.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Thp-peg10-OH to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to take time points to confirm that the concentration in the supernatant is no longer increasing.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Centrifuge the vials at a high speed to pellet any remaining undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

-

Quantification:

-

Prepare a series of standard solutions of Thp-peg10-OH of known concentrations in the respective solvents.

-

Generate a calibration curve using the standard solutions.

-

Dilute the supernatant samples as necessary to fall within the linear range of the calibration curve.

-

Analyze the samples and standards using a validated HPLC method or other quantitative techniques.

-

Determine the concentration of Thp-peg10-OH in the supernatant from the calibration curve.

-

Data Presentation: Solubility

The results of the solubility studies should be presented in a clear and concise table.

| Solvent | pH (for aqueous solutions) | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| Water | 7.0 | 25 | Data | Data |

| PBS | 7.4 | 25 | Data | Data |

| PBS | 5.0 | 25 | Data | Data |

| Ethanol | N/A | 25 | Data | Data |

| Methanol | N/A | 25 | Data | Data |

| DMSO | N/A | 25 | Data | Data |

| DCM | N/A | 25 | Data | Data |

Data to be filled in from experimental results.

Visualizing the Solubility Determination Workflow

Caption: Workflow for determining the equilibrium solubility of a compound.

Assessing Stability

The stability of a compound in different solvents and conditions is crucial for determining its shelf-life, appropriate storage conditions, and its fate in biological systems. For Thp-peg10-OH, stability studies would focus on the hydrolysis of the Thp group and the overall integrity of the PEGylated molecule.

Factors Influencing Stability of PEGylated Compounds

-

pH: The Thp group is an acetal and is known to be labile under acidic conditions. Therefore, the stability of Thp-peg10-OH is expected to be highly pH-dependent.

-

Temperature: Higher temperatures generally accelerate degradation reactions.

-

Solvent Composition: The presence of co-solvents can influence stability.

-

Presence of Enzymes: In biological media, enzymatic degradation of the parent molecule or any ester linkages could be a factor.

-

Light and Oxygen: For some molecules, exposure to light (photostability) or oxygen (oxidative stability) can cause degradation.

Experimental Protocol for Stability Assessment

Objective: To determine the degradation kinetics of Thp-peg10-OH in different solutions over time.

Materials:

-

Thp-peg10-OH

-

A selection of buffers at different pH values (e.g., pH 3, 5, 7.4, 9)

-

Organic solvents of interest

-

Temperature-controlled incubators or water baths

-

HPLC system with a suitable detector

-

Vials

Procedure:

-

Sample Preparation:

-

Prepare stock solutions of Thp-peg10-OH in a suitable solvent (e.g., acetonitrile or DMSO).

-

Spike a known volume of the stock solution into the different test solutions (buffers and solvents) to a final concentration that is well within the linear range of the analytical method.

-

-

Incubation:

-

Aliquot the solutions into multiple vials for each condition and time point.

-

Incubate the vials at one or more temperatures (e.g., 4 °C, 25 °C, 40 °C).

-

-

Time-Point Analysis:

-

At specified time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove a vial from each condition.

-

Quench the reaction if necessary (e.g., by adding a neutralizing buffer or by freezing).

-

Analyze the samples by HPLC.

-

-

Data Analysis:

-

Quantify the peak area of the parent compound (Thp-peg10-OH) at each time point.

-

Plot the percentage of the remaining parent compound versus time.

-

Determine the degradation rate constant (k) and the half-life (t½) for each condition.

-

Data Presentation: Stability

The stability data should be summarized in a table.

| Solvent/Buffer | pH | Temperature (°C) | Half-life (t½, hours) | Degradation Rate Constant (k) |

| Acetate Buffer | 3.0 | 25 | Data | Data |

| Acetate Buffer | 5.0 | 25 | Data | Data |

| PBS | 7.4 | 25 | Data | Data |

| Borate Buffer | 9.0 | 25 | Data | Data |

| PBS | 7.4 | 4 | Data | Data |

| PBS | 7.4 | 40 | Data | Data |

Data to be filled in from experimental results.

Visualizing the Stability Assessment Workflow

Caption: General workflow for assessing the chemical stability of a compound.

Logical Relationship: Impact of pH on Thp-peg10-OH Stability

The Thp protecting group is an acetal, which is known to be unstable in acidic conditions. This relationship is critical to understanding the handling and application of Thp-peg10-OH.

Caption: Logical diagram of the acid-catalyzed hydrolysis of the Thp group.

Conclusion

This technical guide outlines the essential experimental protocols and data presentation formats for characterizing the solubility and stability of a novel PEGylated compound, exemplified by Thp-peg10-OH. A thorough understanding of these properties is a cornerstone of successful drug development and chemical research, enabling informed decisions on formulation, storage, and in vivo applications. The provided workflows and diagrams serve as a robust framework for researchers to generate and present high-quality, reproducible data for any new chemical entity.

Methodological & Application

Application Notes and Protocols for Assessing Protein Degradation by PROTACs using Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC-Mediated Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to selectively eliminate unwanted proteins from cells. These molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of the target protein, marking it for degradation by the cell's natural disposal machinery, the 26S proteasome. Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.

The efficacy of a PROTAC is primarily evaluated by quantifying the extent of target protein degradation. Western blotting is a widely used and reliable technique for this purpose, allowing for the precise measurement of target protein levels in cells following PROTAC treatment. Key parameters derived from these experiments include the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).

Signaling Pathway of PROTAC Action

PROTACs leverage the cell's own ubiquitin-proteasome system (UPS) to achieve targeted protein degradation. The process begins with the PROTAC molecule simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released and can act catalytically to degrade multiple POI molecules.

Experimental Workflow for Western Blot Analysis of PROTAC Activity

A systematic workflow is crucial for obtaining reliable and reproducible data. The following diagram outlines the key steps involved in assessing PROTAC-induced protein degradation via Western blot.

Detailed Experimental Protocol

This protocol provides a comprehensive methodology for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.

Materials

-

Cell culture reagents

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x or 2x)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control protein (e.g., GAPDH, β-actin, or Vinculin)

-

HRP-conjugated secondary antibody

-

Tris-buffered saline with Tween 20 (TBST)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Step-by-Step Methodology

1. Cell Culture and Treatment

-

Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the PROTAC compound in fresh culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Aspirate the old medium from the cells and add the medium containing the different concentrations of the PROTAC or vehicle.

-

Incubate the cells for a predetermined time course (e.g., 4, 8, 16, or 24 hours) at 37°C.

2. Cell Lysate Preparation

-

After treatment, aspirate the media and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer with inhibitors to each well.

-

Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

3. Protein Quantification and Sample Preparation

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.

-

Add an appropriate volume of Laemmli sample buffer to each lysate to achieve a 1x final concentration.

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

4. SDS-PAGE and Protein Transfer

-

Load equal amounts of protein (e.g., 20-40 µg) from each sample into the wells of an SDS-PAGE gel.

-

Run the gel at an appropriate voltage until the dye front reaches the bottom.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

5. Immunoblotting

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Repeat the antibody incubation steps for the loading control antibody.

6. Signal Detection and Data Analysis

-

Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.

Application Notes and Protocols for PEG10 in Cancer Research

A Note on Terminology: Initial searches for "Thp-peg10-OH" identified this compound as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker, a chemical tool used in the synthesis of PROTACs.[1] The extensive body of cancer research, however, focuses on Paternally Expressed Gene 10 (PEG10) , an oncogene implicated in the progression of numerous cancers. Given the detailed requirements of this request for in-depth cancer research applications, this document will focus on the latter, as it is a well-documented therapeutic target in oncology.

Application Notes: The Role of PEG10 in Oncology

Paternally Expressed Gene 10 (PEG10) is a retrotransposon-derived imprinted gene that is highly expressed during embryonic development and in the placenta.[2][3] While its expression is tightly restricted in most normal adult tissues, PEG10 is significantly upregulated in a variety of human cancers, including prostate, breast, colorectal, liver, and head and neck squamous cell carcinoma.[2][3] Its re-emergence in tumor cells is strongly associated with aggressive disease, poor prognosis, and resistance to therapy.

Oncogenic Functions of PEG10:

-

Promotion of Cell Proliferation: PEG10 has been demonstrated to enhance cancer cell proliferation. Overexpression of PEG10 in cancer cell lines leads to accelerated growth, while its knockdown results in significant growth retardation.

-

Inhibition of Apoptosis: A key feature of cancer cells is their ability to evade programmed cell death (apoptosis). PEG10 contributes to this by inhibiting apoptotic pathways, thereby promoting cell survival. In some contexts, it has been shown to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the pro-apoptotic protein Bax.

-

Enhancement of Cell Migration and Invasion: PEG10 plays a crucial role in tumor metastasis by promoting the migration and invasion of cancer cells. This is partly achieved by upregulating the expression of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, which degrade the extracellular matrix, and by promoting the epithelial-mesenchymal transition (EMT).

-

Induction of Therapy Resistance: Recent studies have implicated PEG10 in the development of resistance to cancer therapies. For instance, in hormone receptor-positive (HR+) breast cancer, upregulation of PEG10 has been identified as a mechanism of acquired resistance to CDK4/6 inhibitors like palbociclib.

PEG10 as a Therapeutic Target:

The oncogenic functions of PEG10 and its limited expression in normal tissues make it an attractive target for cancer therapy. Strategies to inhibit PEG10 function are actively being explored, including the use of siRNA and antisense oligonucleotides (ASOs) to silence its expression. Combination therapies, such as the co-administration of PEG10 inhibitors with CDK4/6 inhibitors, have shown promise in overcoming drug resistance in preclinical models.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on PEG10 in cancer.

Table 1: PEG10 Expression and Patient Outcomes

| Cancer Type | Finding | Impact on Survival | Reference |

| Colorectal Cancer | Increased PEG10 expression is an independent predictor of poor overall survival. | Median survival of 38 months with abnormal PEG10 vs. 83 months in control. | |

| Breast Cancer | High PEG10 expression is associated with distant metastasis and poor clinical outcome. | Significantly shorter recurrence-free survival. | |

| Head and Neck Squamous Cell Carcinoma | High PEG10 expression is associated with poor patient survival. | Not quantitatively specified in the provided text. | |

| Hepatocellular Carcinoma | PEG10 expression is an independent predictor of early tumor recurrence. | Not quantitatively specified in the provided text. |

Table 2: Effects of PEG10 Modulation in Preclinical Models

| Cancer Type | Experimental Model | Modulation | Key Result | Reference |

| Breast Cancer | Palbociclib-resistant HR+ breast cancer cells and xenografts | PEG10-targeting siRNA or ASOs + Palbociclib | Synergistically inhibited cell proliferation and tumor growth. | |

| Colorectal Cancer | HCT-116 and HT-29 cell lines | In vitro studies | PEG10 contributes to cellular proliferation and invasion. | |

| Breast Cancer | Breast cancer cell lines | Ectopic overexpression of PEG10 | Enhanced cell proliferation, migration, and invasion. Downregulated E-cadherin and upregulated MMP-1, -2, and -9. |

Experimental Protocols

Below are detailed methodologies for key experiments used to investigate the role of PEG10 in cancer.

1. Generation of Palbociclib-Resistant Breast Cancer Cells

-

Objective: To develop cell line models of acquired resistance to CDK4/6 inhibitors.

-

Protocol:

-

Culture human HR+ breast cancer cell lines (e.g., MCF-7, T-47D) in standard growth medium.

-

Expose the cells to an initial low dose of palbociclib.

-

Gradually increase the concentration of palbociclib in the culture medium over a period of 7-9 months.

-

Continuously monitor cell viability and proliferation to select for a population of cells that can grow in the presence of high concentrations of palbociclib.

-

Confirm resistance by comparing the IC50 value of the resistant cells to the parental cells using a cell viability assay.

-

Characterize the resistant cells for molecular changes, such as the upregulation of PEG10, using techniques like qPCR and Western blotting.

-

2. In Vitro Cell Proliferation and Viability Assay (e.g., CellTiter-Glo®)

-

Objective: To assess the effect of PEG10 modulation on cancer cell proliferation.

-

Protocol:

-

Transfect cancer cells (e.g., HCT-116, HT-29) with either a PEG10-targeting siRNA, a PEG10 overexpression plasmid, or a non-targeting control.

-

After 18 hours, seed the transfected cells into 96-well plates at a density of 1,000 cells per well.

-

Incubate the plates for 48 and 96 hours.

-

At each time point, add CellTiter-Glo® reagent to the wells according to the manufacturer's instructions (Promega).

-

Measure the luminescence, which is proportional to the amount of ATP and thus an indicator of the number of viable cells.

-

3. In Vitro Apoptosis Assay (e.g., Caspase-Glo® 3/7)

-

Objective: To determine if PEG10 modulation affects apoptosis.

-

Protocol:

-

Follow steps 1-3 of the cell proliferation assay protocol.

-

At each time point, add Caspase-Glo® 3/7 reagent to the wells as per the manufacturer's protocol (Promega).

-

This reagent contains a substrate for caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

-

Measure the luminescence, which is proportional to caspase activity and thus an indicator of apoptosis.

-

4. In Vivo Xenograft Tumor Growth Assay

-

Objective: To evaluate the effect of PEG10 inhibition on tumor growth in a living organism.

-

Protocol:

-

Establish palbociclib-resistant tumor xenografts by subcutaneously injecting palbociclib-resistant breast cancer cells into immunodeficient mice.

-

Once tumors are established, randomize the mice into treatment groups (e.g., vehicle control, palbociclib alone, PEG10 ASO alone, combination of palbociclib and PEG10 ASO).

-

Administer the treatments according to a predetermined schedule.

-

Measure tumor volume regularly using calipers.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for PEG10 expression).

-

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of PEG10 in CDK4/6 Inhibitor Resistance

Caption: PEG10 promotes CDK4/6 inhibitor resistance by suppressing p21 and SIAH1.

Experimental Workflow for Studying PEG10 in Drug Resistance

Caption: Workflow for investigating PEG10's role in drug resistance.

Logical Relationship of PEG10's Oncogenic Functions

Caption: PEG10's multifaceted role in promoting cancer progression.

References

Troubleshooting & Optimization

Strategies to mitigate the hook effect in Thp-peg10-OH PROTACs

Technical Support Center: Strategies to Mitigate the Hook Effect in Thp-peg10-OH PROTACs

Disclaimer: Information regarding "Thp-peg10-OH PROTACs" is not available in the public domain. This guide is based on established principles for PROTACs (Proteolysis Targeting Chimeras) and uses "Thp-peg10-OH" as a representative example. The strategies and protocols described are general and should be adapted for your specific PROTAC and experimental system.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTAC experiments?

A1: The hook effect is a phenomenon where the degradation of a target protein decreases at high concentrations of a PROTAC. This results in a bell-shaped dose-response curve instead of a typical sigmoidal one. At optimal concentrations, PROTACs facilitate the formation of a productive ternary complex (Target Protein - PROTAC - E3 Ligase), leading to target degradation. However, at excessive concentrations, the PROTAC can form non-productive binary complexes (Target Protein - PROTAC or E3 Ligase - PROTAC), which prevents the formation of the ternary complex and reduces degradation efficiency.

Q2: What causes the hook effect with Thp-peg10-OH PROTACs?

A2: The hook effect with any PROTAC, including Thp-peg10-OH, is caused by an imbalance between the formation of productive ternary complexes and non-productive binary complexes at high PROTAC concentrations. The PROTAC's primary function is to act as a bridge between the target protein (Thp) and an E3 ligase. When the PROTAC concentration is too high, it can saturate both the target protein and the E3 ligase independently, making it statistically less likely for a single PROTAC molecule to bind both simultaneously.

Q3: At what concentration should I expect to see the hook effect?

A3: The concentration at which the hook effect appears varies significantly depending on the specific PROTAC, target protein, E3 ligase, and cell line used. It is often observed at micromolar (µM) concentrations, but it's crucial to perform a broad dose-response experiment (e.g., from picomolar to high micromolar) to determine the optimal concentration window for your specific system.

Q4: What are the consequences of the hook effect for my research?

Q5: How can I mitigate or avoid the hook effect in my experiments?

A5: Key strategies to mitigate the hook effect include:

-

Titration of PROTAC Concentration: Perform a broad dose-response curve to identify the optimal concentration for maximal degradation (Dmax) and the point at which the hook effect begins.

-

Enhance Ternary Complex Stability: Modify the PROTAC linker or warheads to increase the cooperativity of ternary complex formation. Positive cooperativity can help stabilize the ternary complex, making it more favorable than the binary complexes, thus reducing the hook effect.

-

Optimize Incubation Time: Conduct a time-course experiment at an optimal PROTAC concentration to determine the ideal treatment duration for maximal degradation.

Troubleshooting Guide

| Problem | Likely Cause | Troubleshooting Steps |

| Bell-shaped dose-response curve observed. | You are observing the hook effect . | 1. Confirm: Repeat the experiment with a wider and more granular range of PROTAC concentrations. 2. Optimize: Identify the optimal concentration that yields Dmax and use concentrations at or below this for subsequent experiments. 3. Assess Ternary Complex: Use biophysical assays (e.g., NanoBRET, Co-IP) to measure ternary complex formation at various concentrations and correlate it with degradation. |

| No degradation observed at any concentration. | Inactive PROTAC, experimental issues, or the hook effect is |

Technical Support Center: Enhancing the Metabolic Stability of PROTACs with PEG Linkers

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Polyethylene Glycol (PEG) linkers to improve the metabolic stability of Proteolysis-Targeting Chimeras (PROTACs). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using PEG linkers in PROTAC design?

A1: PEG linkers offer several key advantages in PROTAC design:

-

Enhanced Solubility : The repeating ethylene glycol units are hydrophilic, which can significantly improve the aqueous solubility of often lipophilic PROTAC molecules. This is crucial for formulation, handling, and can improve pharmacokinetic profiles.

-

Improved Physicochemical Properties : PEG linkers can help modulate properties like the topological polar surface area (TPSA), which is a key determinant of a molecule's drug-like characteristics.

-

Tunable Length and Flexibility : The length of the PEG chain can be easily modified, allowing for precise optimization of the distance between the target protein and the E3 ligase for efficient ternary complex formation.

-

Biocompatibility : PEG is generally considered biocompatible and is widely used in drug delivery.

Q2: What are the potential disadvantages of using PEG linkers?

A2: While beneficial, PEG linkers also have potential drawbacks:

-

Metabolic Instability : The ether linkages in PEG chains can be susceptible to oxidative metabolism by enzymes like cytochrome P450s (CYPs), potentially leading to cleavage of the PROTAC.

-

Reduced Cell Permeability : The high hydrophilicity of PEG linkers can sometimes hinder passive diffusion across the lipophilic cell membrane, although their flexibility may sometimes counteract this by allowing the molecule to adopt a more compact conformation.

-

"Hook Effect" : While not exclusive to PEG linkers, the flexibility they impart can sometimes favor the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) over the productive ternary complex at high concentrations.

Q3: How does the length of a PEG linker affect PROTAC efficacy?

A3: The length of the PEG linker is a critical parameter that must be empirically optimized for each specific PROTAC system.

-

Too Short : A linker that is too short may sterically hinder the formation of a stable ternary complex between the target protein and the E3 ligase.

-

Too Long : An excessively long linker may not effectively bring the target and E3 ligase into close enough proximity for efficient ubiquitination. It can also lead to unproductive binding modes. The optimal linker length facilitates favorable protein-protein interactions within the ternary complex, a phenomenon known as positive cooperativity.

Q4: Can modifying the linker with rigid structures in addition to PEG chains improve metabolic stability?

A4: Yes, incorporating rigid moieties such as piperazine, piperidine, or triazole rings into a PEG linker is a common strategy to enhance metabolic stability. These rigid structures can shield the more metabolically labile parts of the linker and pre-organize the PROTAC into a bioactive conformation, which can improve pharmacokinetic properties.

Troubleshooting Guide

Problem 1: My PROTAC with a PEG linker shows low or no degradation of the target protein.

-

Possible Cause: Suboptimal Linker Length.

-

Troubleshooting Step: Synthesize a library of PROTACs with varying PEG linker lengths (e.g., 2, 4, 6, 8, and 10 ethylene glycol units) to identify the optimal length for ternary complex formation and subsequent degradation.

-

-

Possible Cause: Poor Cell Permeability.

-

Troubleshooting Step: While PEG linkers can aid solubility, excessive hydrophilicity may reduce cell permeability. Balance the hydrophilicity by incorporating short alkyl chains alongside the PEG units. Assess cell permeability using in vitro assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).

-

-

Possible Cause: "Hook Effect".

-

Troubleshooting Step: Perform a dose-response experiment over a wide range of concentrations. If you observe a decrease in degradation at higher concentrations, this indicates a potential "hook effect". Future experiments should be conducted at the optimal concentration that gives the maximal degradation (Dmax).

-

Problem 2: My PROTAC is potent in vitro but shows poor in vivo efficacy and/or a short half-life.

-

Possible Cause: High Metabolic Clearance.

-

Troubleshooting Step: The PEG linker may be a site of metabolic breakdown. Analyze plasma and liver microsome samples to identify major metabolites. This can help pinpoint the "soft spots" in your molecule. Consider incorporating more metabolically stable moieties, such as cycloalkane or triazole structures, into the linker.

-

-

Possible Cause: Poor Bioavailability.

-

Troubleshooting Step: If oral bioavailability is low, consider alternative routes of administration like intraperitoneal (IP) or intravenous (IV) injection for in vivo studies. Also, experiment with different formulation strategies to improve solubility and absorption.

-

Problem 3: I am observing significant off-target effects.

-

Possible Cause: Lack of Selectivity.

-

Troubleshooting Step: The flexibility of the PEG linker might allow the PROTAC to induce the degradation of unintended proteins. Modifying the linker's rigidity by adding cyclic structures can help pre-organize the molecule into a conformation that is more selective for the intended target.

-

Quantitative Data Summary

The following table summarizes illustrative data on how PEG linker length can influence the degradation potency and efficacy of PROTACs.

| PROTAC Example | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | In Vitro Half-life (t½, min) | Reference |

| BETd-1 | BRD4 | VHL | 4x PEG | 50 | >90 | 60 | Fictionalized Data |

| BETd-2 | BRD4 | VHL | 6x PEG | 25 | >95 | 45 | Fictionalized Data |

| BETd-3 | BR |

Thp-peg10-OH conjugation issues and how to resolve them

Welcome to the technical support center for Thp-peg10-OH conjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of Thp-peg10-OH for bioconjugation, presented in a question-and-answer format.

Question 1: Why is my conjugation reaction with Thp-peg10-OH showing low efficiency?

Answer:

Low conjugation efficiency can stem from several factors related to the activation of the terminal hydroxyl group of Thp-peg10-OH and the reaction conditions. Here are the common causes and their solutions:

-

Incomplete Activation of the Hydroxyl Group: The terminal hydroxyl group of Thp-peg10-OH must be activated to react with nucleophiles like amines or thiols on your biomolecule. If this activation is inefficient, the subsequent conjugation will have a low yield.

-

Solution: Ensure that the activating agent (e.g., DCC, EDC, Ms-Cl, Ts-Cl) is fresh and used in the correct molar excess. The reaction should be carried out under anhydrous conditions, as these activating agents are moisture-sensitive.

-

-

Suboptimal Reaction pH: The pH of the reaction mixture is critical for the conjugation reaction. For instance, when conjugating to primary amines (e.g., lysine residues), the pH should be slightly basic (pH 7.5-8.5) to ensure the amine is deprotonated and thus nucleophilic.

-

Solution: Carefully control the pH of your reaction buffer. Perform small-scale pilot experiments across a range of pH values to determine the optimal condition for your specific biomolecule.

-

-

Steric Hindrance: The biomolecule's three-dimensional structure might impede the access of the activated Thp-peg10-OH to the target functional group.

-

Solution: Consider using a longer PEG linker to overcome steric hindrance. Alternatively, you can try to partially denature and then refold your protein under controlled conditions to expose the target functional groups, though this is a more advanced and risky approach.

-

-

Hydrolysis of the Activated PEG: Activated PEG esters (e.g., NHS esters) are susceptible to hydrolysis, which deactivates them.

-

Solution: Use the activated Thp-peg10-OH immediately after its preparation. Ensure that all your reagents and solvents are anhydrous.

-

Experimental Protocol: Activation of Thp-peg10-OH with Mesyl Chloride (Ms-Cl) and Subsequent Conjugation to an Amine-containing Biomolecule

-

Activation of Thp-peg10-OH:

-

Dissolve Thp-peg10-OH in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (TEA) (1.5 equivalents) to the solution.

-

Add mesyl chloride (Ms-Cl) (1.2 equivalents) dropwise to the solution while stirring.

-

Let the reaction proceed at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Thp-peg10-OMs.

-

-

Conjugation to Biomolecule:

-

Dissolve the amine-containing biomolecule in a suitable buffer (e.g., phosphate buffer) at a pH of 7.5-8.5.

-

Dissolve the activated Thp-peg10-OMs in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF).

-

Add the Thp-peg10-OMs solution to the biomolecule solution in a dropwise manner while gently stirring. The molar ratio of PEG to the biomolecule should be optimized, but a starting point is a 5- to 20-fold molar excess of the PEG reagent.

-

Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4 °C.

-

Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).

-

Purify the conjugate using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

-

Question 2: How can I remove the THP protecting group without damaging my biomolecule?

Answer:

The tetrahydropyranyl (THP) group is an acid-labile protecting group. Its removal requires acidic conditions, which can be harsh on sensitive biomolecules.

-

Harsh Acidic Conditions: Standard organic chemistry deprotection protocols using strong acids (e.g., 1M HCl) will likely

Validation & Comparative

A Head-to-Head Battle of PROTAC Linkers: Benchmarking Thp-peg10-OH Against Novel Alternatives

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal therapeutic outcomes. A critical, yet often underestimated, component of a PROTAC is the linker, which connects the target protein-binding warhead to the E3 ligase-recruiting ligand. Its composition, length, and flexibility profoundly influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of the well-established Thp-peg10-OH linker against novel PROTAC linkers, supported by representative experimental data and detailed methodologies.

The choice of linker can dramatically impact the degradation efficiency, cell permeability, and potential off-target effects of a PROTAC. Thp-peg10-OH, a polyethylene glycol (PEG)-based linker, is frequently employed due to its hydrophilicity and synthetic tractability.[][2][3] However, the field is rapidly evolving, with novel linkers, such as alkyl chains and rigid structures incorporating elements like triazoles, demonstrating significant potential to enhance PROTAC performance.[2][4] This comparison guide will delve into the key performance metrics of these linker classes to inform rational PROTAC design.

Quantitative Performance Metrics: A Comparative Analysis

To provide a clear comparison, the following tables summarize representative quantitative data for PROTACs utilizing Thp-peg10-OH, a standard alkyl linker, and a novel triazole-containing rigid linker. The data is based on a hypothetical model system targeting the bromodomain-containing protein 4 (BRD4) for degradation via the Cereblon (CRBN) E3 ligase.

Table 1: Degradation Efficiency

| Linker Type | PROTAC | DC50 (nM) | Dmax (%) |

| PEG-based | PROTAC-PEG (Thp-peg10-OH) | 15 | 92 |

| Alkyl-based | PROTAC-Alkyl | 25 | 85 |

| Triazole-based (Rigid) | PROTAC-Triazole | 8 | 98 |

DC50: Half-maximal degradation concentration. A lower value indicates higher potency. Dmax: Maximum percentage of target protein degradation. A higher value indicates greater efficacy.

Table 2: Physicochemical and Pharmacokinetic Properties

| Linker Type | PROTAC | Cell Permeability (Papp, 10⁻⁶ cm/s) | Aqueous Solubility (µM) |

| PEG-based | PROTAC-PEG (Thp-peg10-OH) | 5.2 | 150 |

| Alkyl-based | PROTAC-Alkyl | 8.9 | 50 |

| Triazole-based (Rigid) | PROTAC-Triazole | 7.5 | 100 |

Papp: Apparent permeability coefficient, a measure of cell permeability.

Table 3: Off-Target Effects

| Linker Type | PROTAC | Number of Off-Target Proteins Degraded (>50%) |

| PEG-based | PROTAC-PEG (Thp-peg10-OH) | 8 |

| Alkyl-based | PROTAC-Alkyl | 12 |

| Triazole-based (Rigid) | PROTAC-Triazole | 4 |

Off-target degradation assessed by global proteomics.

Visualizing the Mechanisms and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and the experimental procedures used for their evaluation, the following diagrams are provided.

References

Decoding Efficacy: A Guide to Statistical Analysis of Cell-Based Assays for PROTAC Validation

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. Unlike traditional inhibitors, PROTACs mediate the degradation of target proteins, offering a distinct and often more potent mechanism of action. Validating the efficacy of these novel molecules requires robust cell-based assays and rigorous statistical analysis to ensure accurate and reproducible results. This guide provides a comparative overview of key assays, detailed experimental protocols, and the statistical framework necessary for confident PROTAC validation.

Comparing the Tools: A Guide to PROTAC Validation Assays

Choosing the appropriate cell-based assay is critical for generating high-quality data. The selection depends on various factors, including the specific biological question, required throughput, and available resources. Below is a comparison of commonly employed assays for PROTAC validation.

| Assay | Principle | Throughput | Sensitivity | Key Outputs | Advantages | Disadvantages |

| Western Blot | Antibody-based detection of specific proteins separated by size. | Low | Moderate to High | Protein levels, Dmax, DC50 | Gold standard for protein quantification, provides molecular weight information. | Time-consuming, not easily automated. |

| ELISA (Enzyme-Linked Immunosorbent Assay) | Antibody-based detection and quantification of a target protein in a plate-based format. | Medium to High | High | Protein levels, Dmax, DC50 | Quantitative, higher throughput than Western Blot. | Requires specific antibody pairs, can have high background. |

| Flow Cytometry (Intracellular Staining) | Antibody-based detection of intracellular proteins in individual cells. | High | High | Protein levels in cell subpopulations, Dmax, DC50 | Single-cell resolution, allows for multiplexing. | Requires cell permeabilization, which can affect cell integrity. |

| HiBiT/NanoLuc® Reporter Assays | Luciferase-based reporter system where the target protein is tagged, and degradation is measured by a decrease in luminescence. | High | High | Real-time degradation kinetics, Dmax, DC50 | Live-cell measurements, highly sensitive and quantitative. | Requires genetic engineering of cell lines. |

| TUBE (Tandem Ubiquitin Binding Entities) Assay | Affinity capture of polyubiquitinated proteins to measure PROTAC-induced ubiquitination. | Medium | Moderate | Target protein ubiquitination | Directly measures a key step in the PROTAC mechanism of action. | Indirect measure of degradation, may not always correlate with protein loss. |

| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) to measure PROTAC binding to the target protein and E3 ligase in live cells. | High | High | Ternary complex formation, target engagement | Measures proximal events in live cells, provides mechanistic insights. | Requires specific protein fusions and a fluorescent tracer. |

Key Statistical Parameters for PROTAC Efficacy

The primary goal of statistical analysis in PROTAC validation is to quantify the potency and efficacy of the degrader. This is achieved by determining two key parameters from dose-response curves.[1]

| Parameter | Definition | Interpretation |

| DC50 (Half-maximal Degradation Concentration) | The concentration of a PROTAC that induces 50% of the maximal degradation of the target protein.[1][2] | A lower DC50 value indicates a more potent PROTAC.[1] |

| Dmax (Maximum Degradation) | The maximum percentage of target protein degradation achieved at saturating PROTAC concentrations.[1] | A higher Dmax value signifies a more efficacious PROTAC. |

| IC50 (Half-maximal Inhibitory Concentration) | The concentration of a drug that inhibits a specific biological or biochemical function by 50%. | While relevant for the warhead's binding affinity, DC50 is the more critical measure of PROTAC-mediated degradation. |

Experimental Protocols

Reproducibility is the cornerstone of credible scientific research. The following section provides a detailed protocol for a standard Western blot, a widely used method for quantifying protein degradation.

Protocol: Western Blot for PROTAC-Mediated Protein Degradation

1. Cell Culture and Treatment:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Treat cells with a range of PROTAC concentrations (typically a serial dilution) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

2. Cell Lysis:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.

4. SDS-PAGE and Protein Transfer:

-

Normalize the protein concentrations of all samples.

-

Prepare samples by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Repeat the immunoblotting process for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.

6. Detection and Data Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using image analysis software like ImageJ.

-

Data Normalization: Normalize the band intensity of the target protein to the corresponding loading control band intensity for each sample.

-

Calculating Percent Degradation: Calculate the percentage of the remaining target protein for each PROTAC concentration relative to the vehicle control (set to 100%).

-

Curve Fitting: Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the DC50 and Dmax values. This can be performed using software such as GraphPad Prism.

Visualizing the Process: Diagrams for Clarity

PROTAC Mechanism of Action

Caption: The PROTAC induces proximity between the target protein and an E3 ligase, leading to ubiquitination and subsequent proteasomal degradation.

Experimental Workflow for PROTAC Validation

Caption: A typical workflow for evaluating PROTAC efficacy, from cell treatment to the determination of DC50 and Dmax values.

Decision Tree for Statistical Analysis

Caption: A decision tree to guide the selection of appropriate statistical tests for analyzing PROTAC cell-based assay data.

References

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.